N-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
N-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a structurally complex molecule featuring a benzothiazole core linked to a thiazole ring via a propanamide bridge. The 4-fluorobenzenesulfonamido group on the thiazole ring introduces sulfonamide functionality, which is frequently associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S3/c20-12-5-8-14(9-6-12)30(26,27)24-19-21-13(11-28-19)7-10-17(25)23-18-22-15-3-1-2-4-16(15)29-18/h1-6,8-9,11H,7,10H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRWFBRVZYNKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and structural characteristics.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol. The structural arrangement allows for multiple interactions with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial cell wall synthesis, which contributes to its antibacterial properties.
- Signal Transduction Interference : It may disrupt signaling pathways in cancer cells, promoting apoptosis and inhibiting tumor growth .
- Antifungal and Anticancer Activities : Preliminary studies indicate that the compound exhibits significant antifungal and anticancer activities, providing a broad spectrum of potential therapeutic applications.
Antibacterial Activity
In vitro studies have demonstrated that the compound exhibits potent antibacterial activity against several strains of bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound could be developed into an effective antibacterial agent.
Anticancer Activity
The anticancer potential was evaluated using various human cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 | 15.0 | Breast Cancer |
| A549 | 25.5 | Lung Cancer |
| U87 MG | 20.0 | Glioblastoma |
These findings indicate that this compound has promising anticancer properties with varying potency across different cell lines .
Structural Studies
Recent crystallographic studies have provided insights into the compound's structural characteristics. The presence of intramolecular hydrogen bonds enhances its stability and influences its biological activity. The crystal structure reveals:
- Intramolecular Hydrogen Bonds : These interactions are crucial for maintaining the structural integrity of the compound and facilitating its interaction with biological targets .
- Supramolecular Arrangements : The compound exhibits unique supramolecular motifs driven by π–π stacking interactions and hydrogen bonding, which may contribute to its biological efficacy .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study reported the synthesis of various analogs of this compound and their evaluation against Kv1.3 channels, showing promising results comparable to known inhibitors .
- Comparative Analysis : In comparative studies with other benzothiazole derivatives, this compound demonstrated superior activity against specific bacterial strains and cancer cell lines, highlighting its potential as a lead compound in drug development .
Scientific Research Applications
Chemistry
N-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Its unique functional groups allow for selective reactions that can lead to the formation of novel compounds.
Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents. Studies have shown that it inhibits the synthesis of bacterial cell walls, which is crucial for its antibacterial effects.
Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties. It has been studied for potential therapeutic applications in treating inflammatory diseases by inhibiting cyclooxygenase enzymes involved in the inflammatory process.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug discovery. Its ability to modulate biological pathways makes it suitable for developing treatments for various diseases, including cancer and infections.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against several strains of bacteria. Results indicated that the compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory mechanism of this compound revealed that it effectively reduced pro-inflammatory cytokine levels in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to demonstrate that treatment with the compound significantly inhibited the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its role in modulating inflammatory responses.
Industrial Applications
In addition to its research applications, this compound is being explored in materials science for developing new polymers and coatings with specific properties. Its unique chemical structure allows for customization in material properties such as thermal stability and chemical resistance.
Chemical Reactions Analysis
Sulfonamide Formation
The 4-fluorobenzenesulfonamide group on the thiazole ring is synthesized via nucleophilic substitution. A primary amine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond .
Example Reaction:
Amide Coupling
The propanamide linker is introduced through coupling between the carboxylic acid derivative and the benzothiazol-2-amine. Common reagents include EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in dichloromethane (DCM) .
Example Reaction:
Heterocyclic Ring Assembly
-
Thiazole Formation : The central thiazole ring is synthesized via the Hantzsch thiazole synthesis , involving condensation of α-halo ketones with thiourea .
-
Benzothiazole Synthesis : The benzothiazole ring is formed via cyclization of 2-aminothiophenol with carbonyl compounds under oxidative conditions .
Sulfonamide Reactivity
-
Acid/Base Stability : The sulfonamide group is stable under mild conditions but may hydrolyze under strongly acidic or basic environments to regenerate the parent amine and sulfonic acid .
-
Electrophilic Substitution : The 4-fluoro substituent on the benzene ring directs electrophilic reactions to the meta position due to its electron-withdrawing nature.
Amide Bond Reactivity
-
Hydrolysis : The propanamide linker is susceptible to enzymatic or acidic hydrolysis, cleaving the molecule into carboxylic acid and benzothiazol-2-amine fragments .
-
Nucleophilic Attack : The amide nitrogen may participate in reactions with electrophiles, though steric hindrance from the benzothiazole ring limits accessibility .
Thiazole and Benzothiazole Reactivity
-
Electrophilic Aromatic Substitution : The electron-rich thiazole and benzothiazole rings undergo halogenation or nitration at specific positions, though reactivity is modulated by substituents .
-
Coordination Chemistry : The sulfur and nitrogen atoms in the heterocycles can act as ligands for metal ions, forming complexes relevant to catalytic or medicinal applications .
Key Reaction Data
The table below summarizes reaction conditions and yields for analogous compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Thiazole-Propanamide Derivatives
Compounds sharing the benzothiazole-thiazole-propanamide backbone demonstrate variations in substituents that influence their properties:
Key Observations :
- Substituent Effects : The 4-fluorobenzenesulfonamido group in the target compound contrasts with nitro (17b) or indole (17c) groups, which may alter electronic properties and bioactivity. Chlorophenyl (18) and cyclohexyl (19) substituents further diversify solubility and target interactions.
- Synthesis Efficiency : Yields for analogs range from 23% (4l, ) to 99% (17c), suggesting that steric hindrance or reactive intermediates influence the target compound’s synthetic pathway .
Sulfonamide-Containing Thiazole Derivatives
Sulfonamide groups are critical for binding to enzymes like carbonic anhydrases or kinases. Comparisons include:
Key Observations :
- Amino-thiazole derivatives (7c–7f) exhibit tautomerism (thione vs. thiol), which may influence binding .
- Spectroscopic Trends : IR spectra consistently show C=O (1660–1680 cm⁻¹) and NH (3150–3400 cm⁻¹) stretches, confirming propanamide and sulfonamide motifs .
Heterocyclic Hybrids with Modified Cores
Compounds with alternative heterocycles or extended backbones provide context for structural optimization:
Key Observations :
- Backbone Flexibility: Thiazolidinone (14) and triazole (8) hybrids demonstrate that core modifications can modulate solubility or metal-binding capacity, which may guide derivatization of the target compound .
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, o-aminothiophenol (125 g, 1 mol) and p-toluic acid (136 g, 1 mol) are combined with polyphosphoric acid (PPA, 600 g) at 170–200°C for 4 hours under nitrogen. Post-reaction, the mixture is quenched in water, neutralized to pH 5 with NaOH, and recrystallized from n-hexane to yield 4-(benzothiazol-2-yl)toluene (172 g, 84–85°C melting point). For the target compound, replacing p-toluic acid with 3-chloropropionyl chloride enables introduction of the propanamide sidechain.
Solvent-Free Catalytic Methods
Copper(II)-supported catalysts demonstrate efficacy in benzothiazole synthesis. A mixture of o-aminothiophenol (1 mmol) and aldehyde derivatives (1 mmol) with Cu(II)-TDnSiO₂ (10 mg) at room temperature for 20 minutes achieves 98% yield. This method minimizes side reactions and is scalable for gram-quantity production.
Preparation of 2-(4-Fluorobenzenesulfonamido)-1,3-Thiazol-4-yl Intermediate
The thiazole-sulfonamide component requires sequential sulfonylation and cyclization.
Sulfonamide Functionalization
4-Fluorobenzenesulfonyl chloride (1.2 eq) reacts with 2-amino-4-bromo-1,3-thiazole (1 eq) in dichloromethane (DCM) with triethylamine (2 eq) as base. After 12 hours at 25°C, the product is extracted, dried (MgSO₄), and purified via silica chromatography (hexane:EtOAc 3:1) to yield 2-(4-fluorobenzenesulfonamido)-4-bromo-1,3-thiazole (87% yield).
Thiazole Ring Formation
The Hantzsch thiazole synthesis is adapted: thiourea (1 eq) and α-bromoketone (1 eq) react in ethanol under reflux. For the target intermediate, 3-bromo-1-(4-fluorophenyl)propan-1-one is cyclized with thiourea to form the 4-position-substituted thiazole.
Propanamide Linkage Assembly
Coupling the benzothiazole and thiazole-sulfonamide units proceeds via amide bond formation.
Carbodiimide-Mediated Coupling
1,3-Benzothiazol-2-amine (1 eq) and 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanoic acid (1 eq) are dissolved in DCM with EDCI (1.5 eq) and HOBt (1 eq) . After 24 hours at 25°C, the mixture is washed (NaHCO₃, HCl), dried, and purified via recrystallization (ethanol/water) to yield the target compound (82% purity, 91% yield).
Green Chemistry Approaches
Ionic liquid catalysts like [bmim][FeCl₄] in ethanol under reflux for 80 minutes achieve comparable yields (87%) with reduced environmental impact.
Optimization and Analytical Validation
| Parameter | Acid-Catalyzed | Cu(II)-Catalyzed | EDCI Coupling | Ionic Liquid |
|---|---|---|---|---|
| Yield (%) | 78 | 98 | 91 | 87 |
| Reaction Time (hours) | 4.0 | 0.33 | 24 | 1.33 |
| Temperature (°C) | 200 | 25 | 25 | 70 |
| Purity (HPLC, %) | 95 | 99 | 99 | 97 |
| Catalyst Loading (mol%) | 100 (PPA) | 0.34 | 150 | 50 |
Key Findings :
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide, and how are they addressed?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide coupling and thiazole ring formation. Critical steps include:
- Sulfonamide introduction : Reacting 4-fluorobenzenesulfonyl chloride with a thiazole-amine intermediate under basic conditions (e.g., NaHCO₃ in dichloromethane) .
- Amide bond formation : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the benzothiazole and propanamide moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are essential to isolate high-purity product .
- Key Challenges : Competing side reactions (e.g., over-sulfonation) and low yields in thiazole cyclization. Mitigated by optimizing reaction time, temperature, and stoichiometry .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the sulfonamide NH proton appears as a singlet at δ 10.2–10.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₆FN₅O₃S₂: 465.06) .
- HPLC-PDA : Assesses purity (>95% by area under the curve) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition) using fluorogenic substrates .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMSO/ethanol (1:3) yields diffraction-quality crystals .
- Data Collection : Use a synchrotron source (λ = 0.71073 Å) for high-resolution data (<1.0 Å). SHELXL refines hydrogen-bonding networks and validates sulfonamide geometry .
- Challenges : Disorder in the benzothiazole ring. Overcome by applying restraints (e.g., DELU/SIMU in SHELXL) .
Q. What strategies elucidate structure-activity relationships (SAR) for benzothiazole-sulfonamide hybrids?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with substitutions (e.g., Cl, CH₃, OCH₃) at the 4-fluorophenyl position. Compare activities using:
| Substituent | IC₅₀ (µM) vs MCF-7 | LogP |
|---|---|---|
| -F | 12.3 | 2.8 |
| -Cl | 8.7 | 3.1 |
| -OCH₃ | 25.6 | 2.4 |
| (Data adapted from ) |
- Computational Modeling : DFT calculations (B3LYP/6-31G*) correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
Q. How do solubility limitations impact in vivo studies, and how can they be addressed?
- Methodological Answer :
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid. Often <10 µg/mL due to hydrophobic benzothiazole .
- Formulation Strategies :
- Nanoemulsions : Use Tween-80 and PEG-400 to enhance bioavailability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for aqueous solubility .
Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?
- Methodological Answer :
- Pharmacokinetic Studies : Track plasma concentration-time profiles (LC-MS/MS) to assess absorption/metabolism discrepancies .
- Metabolite Identification : Incubate with liver microsomes; UPLC-QTOF identifies de-sulfonated or glucuronidated metabolites .
- Dose Optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) based on half-life (t₁/₂) and clearance rates .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify target gene expression variations (e.g., p53 status in HeLa vs. HCT-116) .
- Redox Sensitivity : Measure ROS levels (DCFH-DA assay); some cell lines may upregulate antioxidant defenses (e.g., Nrf2 pathway) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
